molecular formula C13H17N3 B13342269 (1-Cyclopropyl-2-ethyl-1H-benzo[d]imidazol-5-yl)methanamine

(1-Cyclopropyl-2-ethyl-1H-benzo[d]imidazol-5-yl)methanamine

Katalognummer: B13342269
Molekulargewicht: 215.29 g/mol
InChI-Schlüssel: QKSXBVAUFLEQSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Cyclopropyl-2-ethyl-1H-benzo[d]imidazol-5-yl)methanamine is a compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has shown potential in several scientific research areas due to its unique chemical structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropyl-2-ethyl-1H-benzo[d]imidazol-5-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-ethylbenzimidazole with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Analyse Chemischer Reaktionen

Types of Reactions

(1-Cyclopropyl-2-ethyl-1H-benzo[d]imidazol-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(1-Cyclopropyl-2-ethyl-1H-benzo[d]imidazol-5-yl)methanamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of (1-Cyclopropyl-2-ethyl-1H-benzo[d]imidazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or anticancer properties. The exact molecular pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    2-Ethylbenzimidazole: A precursor in the synthesis of (1-Cyclopropyl-2-ethyl-1H-benzo[d]imidazol-5-yl)methanamine.

    Cyclopropylamine: Another precursor used in the synthesis

Uniqueness

This compound is unique due to its cyclopropyl and ethyl substitutions, which confer specific chemical and biological properties. These substitutions can enhance the compound’s stability, reactivity, and biological activity compared to other benzimidazole derivatives .

Eigenschaften

Molekularformel

C13H17N3

Molekulargewicht

215.29 g/mol

IUPAC-Name

(1-cyclopropyl-2-ethylbenzimidazol-5-yl)methanamine

InChI

InChI=1S/C13H17N3/c1-2-13-15-11-7-9(8-14)3-6-12(11)16(13)10-4-5-10/h3,6-7,10H,2,4-5,8,14H2,1H3

InChI-Schlüssel

QKSXBVAUFLEQSR-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC2=C(N1C3CC3)C=CC(=C2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.